molecular formula C6H14N2O2 B6589865 (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol CAS No. 89876-67-5

(2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol

Cat. No.: B6589865
CAS No.: 89876-67-5
M. Wt: 146.2
InChI Key:
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Description

(2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is an organic compound with a complex structure that includes a nitroso group, a methyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol typically involves the reaction of a suitable precursor with nitrosating agents under controlled conditions. One common method involves the use of methylamine and a nitrosating agent such as sodium nitrite in an acidic medium. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced reactors and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-methyl-2-amino-butan-1-ol: Lacks the nitroso group, leading to different chemical reactivity and biological activity.

    (2S)-3-methyl-2-[methylamino]butan-1-ol: Similar structure but without the nitroso group, affecting its redox properties.

    (2S)-3-methyl-2-[methyl(nitroso)amino]pentan-1-ol: Longer carbon chain, which can influence its physical and chemical properties.

Uniqueness

The presence of the nitroso group in (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol makes it unique compared to its analogs. This functional group imparts distinct redox properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89876-67-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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